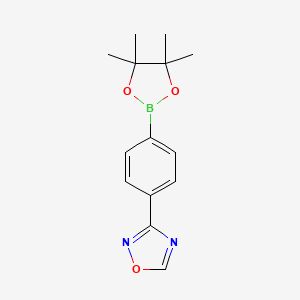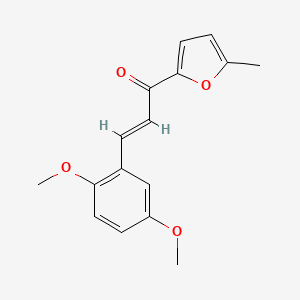
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid pinacol ester (4-OPPE) is an important building block in organic synthesis and has been used in a variety of research applications. It is a boronic acid ester that has been used in a variety of different reactions, such as Suzuki-Miyaura cross-coupling, Stille coupling, and Sonogashira cross-coupling. 4-OPPE is also used in the synthesis of various organic compounds, such as cyclic and heterocyclic compounds, and can be used as a catalyst in the synthesis of polymers. In addition, 4-OPPE has been used in the synthesis of pharmaceuticals, such as anticancer drugs, and in the synthesis of other compounds for medical and industrial applications.
Mecanismo De Acción
Target of Action
Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It can be inferred from the related compound, phenylboronic acid pinacol ester, which is used in the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura reaction, in which similar compounds participate, is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
The suzuki–miyaura reaction, which this compound may participate in, results in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds with diverse biological effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of reactions. The limitations of using this compound in laboratory experiments include its instability in the presence of light, air, and moisture, and its potential to react with other compounds.
Direcciones Futuras
For the use of 4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester include the development of new synthesis methods and the use of this compound in the synthesis of other compounds, such as pharmaceuticals, organometallic compounds, and organic dyes and pigments. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the medical and industrial fields.
Métodos De Síntesis
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester can be synthesized in a variety of ways, including the use of boronic acid esterification, Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling. In the boronic acid esterification method, this compound is synthesized by reacting a boronic acid with a pinacol ester, such as pinacolone, in the presence of a base, such as potassium carbonate. In the Suzuki-Miyaura cross-coupling, this compound is synthesized by reacting a boronic acid with an aryl halide in the presence of a palladium catalyst. In the Sonogashira cross-coupling, this compound is synthesized by reacting a boronic acid with an alkyne in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, such as anticancer drugs, and in the synthesis of other compounds for medical and industrial applications. This compound has also been used in the synthesis of cyclic and heterocyclic compounds, and can be used as a catalyst in the synthesis of polymers. In addition, this compound has been used in the synthesis of organic compounds, such as organometallic compounds, and in the synthesis of organic dyes and pigments.
Propiedades
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZHEQZXRKKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)




![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)


